molecular formula C12H8N2O4S2 B044180 Bis(2-nitrophenyl) disulfide CAS No. 1155-00-6

Bis(2-nitrophenyl) disulfide

Cat. No.: B044180
CAS No.: 1155-00-6
M. Wt: 308.3 g/mol
InChI Key: NXCKJENHTITELM-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It’s known that it interacts with its targets through a process known as a metathesis reaction . This reaction involves the exchange of bonds between two reacting chemical species, which results in the creation of new compounds. In the case of Bis(2-nitrophenyl) disulfide, it undergoes mechanochemical grinding with bis(4-chlorophenyl)disulfide in the presence of a catalyst to yield a non-symmetrical heterodimer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemical species in the environment could potentially affect the metathesis reaction involved in its mode of action . Additionally, factors such as pH, temperature, and the presence of a catalyst can also influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-nitrophenyl) disulfide can be synthesized through the oxidation of 2-nitrothiophenol. The reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base .

Industrial Production Methods: In industrial settings, this compound is purified by recrystallization from glacial acetic acid or benzene. The yellow needles obtained are then dried in an oven at 100°C until the odor of the solvent is absent .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Comparison: Bis(2-nitrophenyl) disulfide is unique due to its nitrophenyl groups, which impart distinct chemical properties and reactivity. Compared to bis(4-chlorophenyl) disulfide, it has different electronic effects due to the nitro groups, leading to variations in reactivity and applications .

Properties

IUPAC Name

1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene
Source PubChem
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InChI

InChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCKJENHTITELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061572
Record name Disulfide, bis(2-nitrophenyl)
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Molecular Weight

308.3 g/mol
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CAS No.

1155-00-6
Record name Bis(2-nitrophenyl) disulfide
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Record name Bis(2-nitrophenyl) disulfide
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Record name Bis(2-nitrophenyl) disulfide
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Record name Bis(2-nitrophenyl) disulphide
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Synthesis routes and methods I

Procedure details

2500 parts of molten 1-chloro-2-nitrobenzene are charged to a stirred reactor and 150 parts of castor oil ethoxylate (about 15 moles of ethylene oxide per 1 mole of ricinoleic acid) and 1300 parts of water are added. The batch is heated to 60° C. and emulsified by efficient stirring. The freshly prepared sodium disulfide solution is then introduced beneath the surface of the emulsion. A total amount of 2520 parts of disulfide solution is added, the rate of addition being initially about 300 parts per hour and, towards the end of the reaction, about 100 parts per hour. The ensuing reaction is slightly exothermic and by cooling the temperature is kept in a range of 60° to 65° C.. Aggregates of 2,2'-dinitrodiphenyl disulfide and 1-chloro-2-nitrobenzene formed during the reaction are comminuted with e.g. a dismembrator. Chloronitrobenzene and resultant disulfide are continuously dispersed in the reaction medium by vigorously stirring the reaction mixture. After the total amount of disulfide solution is present in the reaction vessel, stirring is continued until the reaction mass consists of individual yellow crystals and of colourless to tea-coloured mother liquor. The batch is then cooled to 40° C., and the product is isolated by filtration and washed with cold water until the washings are colourless, affording 2897 parts of 80% 2,2'-dinitrodiphenyl disulfide, corresponding to a yield of 95% of theory. Melting point: 182°-184° C. (lit.: 196° C.).
Quantity
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castor oil
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15 mol
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Synthesis routes and methods II

Procedure details

1300 parts of water containing 150 parts of castor oil ethoxylate and 250 parts of 1-chloro-2-nitrobenzene are charged to a reactor and heated to 60° C. with thorough mixing. Simultaneous addition is then made of 2268 parts of disulfide solution (preparation as described in Example 1) and 2250 parts of 1-chloro-2-nitrobenzene in separate streams. The rate of addition is 400 parts per hour. When the total amount of chloronitrobenzene has been added, the remaining amount of disulfide is added at a rate of 100 parts per hour. The reaction is slightly exothermic and the temperature is kept in the range from 60°-65° C. by cooling. During the reaction, both the continuously added chloronitrobenzene and the resultant disulfide are continuously dispersed in the reaction mixture. This is done by constant and intensive mixing. Agglomerates are comminuted with a dismembrator. After the total amount of disulfide has been added as well, stirring is continued until the reaction mass consists of individual yellow crystals and of a colourless to tea-coloured mother liquor. The batch is then cooled to 40° C. and filtered. The product is washed with cold water until the washings are colourless, affording 2,2'-dinitrodiphenyl disulfide which contains about 5% of by-products. The yield is 95%.
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disulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(2-nitrophenyl) disulfide
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Bis(2-nitrophenyl) disulfide
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Bis(2-nitrophenyl) disulfide
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Customer
Q & A

Q1: What is known about the conformational preferences of Bis(2-nitrophenyl) disulfide and how do they influence its interactions?

A1: this compound exhibits a specific conformational preference where the 2-nitro groups lie coplanar with the adjacent aryl ring. Furthermore, the sulfur atom furthest from the nitrated aryl ring also adopts a coplanar and transoid orientation relative to the nitro group. [] This specific conformation influences the molecule's ability to form intermolecular interactions, specifically C-H···O hydrogen bonds, which lead to the formation of one-dimensional arrays in the crystal structure. [] This understanding of conformational preferences and their impact on intermolecular interactions is crucial for predicting the compound's behavior in various chemical and biological environments.

Q2: Has the reactivity of this compound with amines been investigated?

A2: Yes, studies have explored the reactions of this compound with various amines. [, ] These reactions highlight the compound's susceptibility to nucleophilic attack at the sulfur atoms, leading to the cleavage of the disulfide bond and formation of new sulfur-containing compounds. While the specific products and mechanisms vary depending on the amine and reaction conditions, these studies provide valuable insights into the reactivity profile of this compound.

Q3: Can this compound participate in disulfide metathesis reactions, and if so, what conditions are required?

A3: Research has demonstrated that this compound can undergo disulfide metathesis, as exemplified by its reaction with bis(4-chlorophenyl) disulfide. [] Interestingly, this reaction proceeds efficiently under high-pressure conditions (above 0.2 GPa) without requiring the typical base or thiolate catalysts. [] This finding not only underscores the potential of this compound in dynamic covalent chemistry but also opens avenues for exploring catalyst-free disulfide metathesis under high-pressure environments.

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